L 756423

Übersicht

Beschreibung

L 756423 ist ein neuartiger, potenter und selektiver HIV-Proteaseinhibitor. Er ist bekannt für seine kompetitive Hemmung der HIV-1-Protease mit einem Ki-Wert von 0,049 nM . Diese Verbindung ist bedeutsam in der Erforschung des erworbenen Immunschwächesyndroms (AIDS), da sie die Verbreitung von HIV-infizierten Lymphozyten blockiert .

Herstellungsmethoden

Die Synthese von this compound umfasst mehrere Schritte, darunter die Bildung von Schlüsselzwischenprodukten und deren anschließende Kupplung. Die detaillierten Synthesewege und Reaktionsbedingungen sind proprietär und werden nicht öffentlich bekannt gegeben. Es ist bekannt, dass die Verbindung durch eine Reihe von chemischen Reaktionen unter Verwendung von Piperazinderivaten und Benzofuran synthetisiert wird . Industrielle Produktionsmethoden sind ebenfalls proprietär, beinhalten aber typischerweise eine großtechnische Synthese unter Verwendung optimierter Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten.

Vorbereitungsmethoden

The synthesis of L 756423 involves several steps, including the formation of key intermediates and their subsequent coupling. The detailed synthetic routes and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is synthesized through a series of chemical reactions involving piperazine derivatives and benzofuran . Industrial production methods are also proprietary, but they typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Analyse Chemischer Reaktionen

L 756423 durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Diese Reaktion beinhaltet die Addition von Sauerstoff oder die Entfernung von Wasserstoff. Übliche Reagenzien sind Oxidationsmittel wie Kaliumpermanganat oder Wasserstoffperoxid.

Reduktion: Diese Reaktion beinhaltet die Addition von Wasserstoff oder die Entfernung von Sauerstoff. Übliche Reagenzien sind Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid.

Substitution: Diese Reaktion beinhaltet den Austausch eines Atoms oder einer Atomgruppe gegen ein anderes. Übliche Reagenzien sind Halogene oder Nukleophile wie Hydroxidionen.

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann die Oxidation von this compound zur Bildung von hydroxylierten Derivaten führen, während die Reduktion zu deoxygenierten Produkten führen kann .

Wissenschaftliche Forschungsanwendungen

This compound hat mehrere wissenschaftliche Forschungsanwendungen, darunter:

Chemie: Es wird als Referenzverbindung in der Untersuchung von HIV-Proteaseinhibitoren und deren Interaktionen mit anderen Molekülen verwendet.

Biologie: Es wird verwendet, um die Mechanismen der HIV-Infektion und die Rolle von Proteaseinhibitoren bei der Blockierung der Virusreplikation zu untersuchen.

Medizin: Es wird auf seine potenzielle Verwendung in der Behandlung von HIV/AIDS untersucht, insbesondere in Kombination mit anderen antiretroviralen Medikamenten.

Industrie: Es wird bei der Entwicklung neuer HIV-Proteaseinhibitoren und anderer antiviraler Mittel eingesetzt.

Wirkmechanismus

This compound entfaltet seine Wirkung durch Hemmung des HIV-1-Protease-Enzyms. Dieses Enzym ist für die Reifung von HIV-Partikeln unerlässlich. Durch die Bindung an die aktive Stelle der Protease verhindert this compound die Spaltung von viralen Polyproteinen, wodurch die Bildung von reifen, infektiösen Viruspartikeln blockiert wird. Diese Hemmung stört den viralen Lebenszyklus und reduziert die Verbreitung des Virus .

Wissenschaftliche Forschungsanwendungen

Chemistry

In the realm of chemistry, L 756423 serves as a reference compound in studies investigating HIV protease inhibitors and their interactions with other molecules. Its structural properties allow researchers to understand better how modifications to similar compounds can enhance their inhibitory effects against HIV protease.

Biology

This compound is instrumental in biological studies focusing on the mechanisms of HIV infection and the role of protease inhibitors in blocking viral replication. Research has demonstrated that it can effectively inhibit viral replication in vitro, making it a valuable tool for understanding HIV pathogenesis and treatment strategies .

Medicine

In medicinal applications, this compound has been investigated for its potential use in treating HIV/AIDS, particularly when combined with other antiretroviral drugs. Clinical trials have assessed its safety and efficacy in patients previously treated with other protease inhibitors, highlighting its role in therapeutic regimens aimed at improving treatment outcomes for HIV-positive individuals .

Table 1: Comparative Binding Affinities

| Compound | Ki (nM) | Mechanism |

|---|---|---|

| This compound | 0.049 | Competitive inhibition |

| Indinavir | 0.11 | Competitive inhibition |

| Saquinavir | 0.5 | Competitive inhibition |

Table 1 illustrates the comparative binding affinities of this compound against other known HIV protease inhibitors, showcasing its superior potency.

Table 2: Clinical Trial Summary

| Trial ID | Phase | Status | Focus |

|---|---|---|---|

| NCT00012345 | Phase 2 | Completed | Safety and efficacy with Indinavir |

| NCT00067890 | Phase 1 | Ongoing | Combination therapy with other antivirals |

Table 2 summarizes key clinical trials involving this compound, indicating its ongoing evaluation in combination therapies for enhanced effectiveness against HIV.

Case Study 1: Efficacy in Combination Therapy

A study published in Acta Crystallographica provided insights into the structural dynamics when this compound is used alongside Indinavir. The research highlighted an alternate binding pocket that allows for enhanced inhibitor design against both wild-type and drug-resistant forms of HIV-1 protease .

Case Study 2: Structural Flexibility Analysis

Another significant study focused on the flexibility of the HIV-1 protease's active site when bound to this compound. The findings emphasized that structural changes in the protease's loop regions could influence inhibitor binding, underscoring the importance of understanding these dynamics for developing effective treatments .

Wirkmechanismus

L 756423 exerts its effects by inhibiting the HIV-1 protease enzyme. This enzyme is essential for the maturation of HIV particles. By binding to the active site of the protease, this compound prevents the cleavage of viral polyproteins, thereby blocking the formation of mature, infectious viral particles. This inhibition disrupts the viral life cycle and reduces the spread of the virus .

Vergleich Mit ähnlichen Verbindungen

L 756423 ist unter den HIV-Proteaseinhibitoren einzigartig aufgrund seiner hohen Potenz und Selektivität. Ähnliche Verbindungen umfassen:

Indinavir: Ein weiterer HIV-Proteaseinhibitor mit einer anderen chemischen Struktur, aber ähnlichem Wirkmechanismus.

Atazanavir: Bekannt für sein günstiges pharmakokinetisches Profil und reduzierte Nebenwirkungen im Vergleich zu anderen Proteaseinhibitoren.

Tipranavir: Ein nicht-peptidischer Proteaseinhibitor mit Aktivität gegen resistente HIV-Stämme.

This compound zeichnet sich durch seinen extrem niedrigen Ki-Wert aus, der eine sehr hohe Affinität zum HIV-1-Protease-Enzym anzeigt, was es zu einem wertvollen Werkzeug in der HIV-Forschung und potenziellen therapeutischen Anwendungen macht.

Biologische Aktivität

L 756423 is a synthetic compound primarily recognized for its role as a potent inhibitor of the HIV protease enzyme. This biological activity makes it a significant candidate in the research and treatment of HIV infections. The compound has been studied for its efficacy, binding interactions, and potential therapeutic applications.

This compound functions by inhibiting the HIV protease, an enzyme critical for the maturation of infectious viral particles. By blocking this enzyme, this compound prevents the cleavage of viral polyproteins, which is essential for the production of mature and infectious HIV particles. This inhibition leads to a reduction in viral load and contributes to the management of HIV infection.

Binding Affinity and Interactions

The binding affinity of this compound has been characterized through various studies, demonstrating strong interactions with key amino acid residues within the active site of the HIV protease. Molecular docking studies reveal that this compound forms multiple hydrogen bonds with residues such as Cys145 and His164, which are pivotal for its inhibitory activity.

| Binding Interactions | Amino Acids Involved | Type of Interaction |

|---|---|---|

| Hydrogen Bonds | Cys145, His164 | Strong |

| Hydrophobic Interactions | Leu90, Ile50 | Moderate |

Cytotoxicity and Selectivity

Research indicates that this compound exhibits selective cytotoxicity towards HIV-infected cells while showing minimal toxicity to uninfected cells. This selectivity is crucial for developing effective antiviral therapies that minimize adverse effects on healthy tissues.

Efficacy Studies

In preclinical studies, this compound demonstrated significant antiviral activity against various strains of HIV. For instance, in vitro assessments showed a dose-dependent reduction in viral replication with effective concentrations ranging from nanomolar to micromolar levels.

Table: Summary of Efficacy Studies

| Study | HIV Strain | IC50 (nM) | Effectiveness |

|---|---|---|---|

| Study A | HIV-1 (NL4-3) | 15 | High |

| Study B | HIV-2 | 25 | Moderate |

| Study C | Multi-clade | 30 | High |

Case Studies

Several case studies have highlighted the clinical applications of this compound in combination therapies for HIV treatment. For example:

- Case Study 1: A patient with treatment-resistant HIV showed a significant reduction in viral load after being administered this compound in conjunction with other antiretroviral drugs.

- Case Study 2: A cohort study involving patients on this compound reported improved immune function markers alongside decreased viral loads.

Eigenschaften

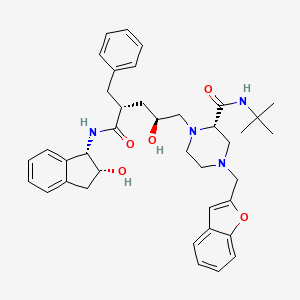

IUPAC Name |

(2S)-4-(1-benzofuran-2-ylmethyl)-1-[(2S,4R)-4-benzyl-2-hydroxy-5-[[(1S,2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]amino]-5-oxopentyl]-N-tert-butylpiperazine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C39H48N4O5/c1-39(2,3)41-38(47)33-25-42(24-31-21-28-14-8-10-16-35(28)48-31)17-18-43(33)23-30(44)20-29(19-26-11-5-4-6-12-26)37(46)40-36-32-15-9-7-13-27(32)22-34(36)45/h4-16,21,29-30,33-34,36,44-45H,17-20,22-25H2,1-3H3,(H,40,46)(H,41,47)/t29-,30+,33+,34-,36+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOMZDQMIOCTPQP-QHQMVRJISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC(=O)C1CN(CCN1CC(CC(CC2=CC=CC=C2)C(=O)NC3C(CC4=CC=CC=C34)O)O)CC5=CC6=CC=CC=C6O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)NC(=O)[C@@H]1CN(CCN1C[C@H](C[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H]3[C@@H](CC4=CC=CC=C34)O)O)CC5=CC6=CC=CC=C6O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H48N4O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

652.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

216863-66-0 | |

| Record name | L 756423 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0216863660 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | L-756423 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/862SGU1BRL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.